molecular formula C13H20N4O2 B8110121 N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine

Cat. No.: B8110121
M. Wt: 264.32 g/mol
InChI Key: JFZWVWXIZGDYGZ-UHFFFAOYSA-N
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Description

N-(1,7-dioxa-10-azaspiro[46]undecan-3-ylmethyl)pyrazin-2-amine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the pyrazin-2-amine moiety. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyridin-2-amine
  • N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)-5-fluoropyrimidin-2-amine

Uniqueness

N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine is unique due to its specific spirocyclic structure and the presence of the pyrazin-2-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,10-dioxa-7-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-2-16-12(7-14-1)17-6-11-5-13(19-8-11)9-15-3-4-18-10-13/h1-2,7,11,15H,3-6,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZWVWXIZGDYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CC(CO2)CNC3=NC=CN=C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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